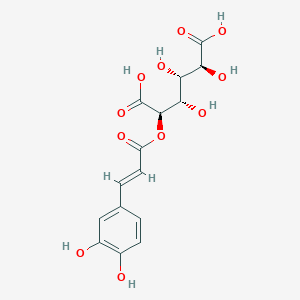
2-O-caffeoylglucaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-caffeoylglucaric acid is a glucaric acid derivative. It derives from a glucaric acid. It is a conjugate acid of a 2-O-caffeoylglucarate(2-).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
2-O-caffeoylglucaric acid exhibits significant antioxidant activity. A study demonstrated that this compound can effectively scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant capacity was evaluated using various assays, including DPPH and FRAP tests.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 45 µg/mL |
| FRAP Value | 0.85 mmol FeSO4/mg extract |
These results suggest that this compound can be a potential candidate for developing natural antioxidants in food and pharmaceutical industries .
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies indicated that it induces apoptosis in various cancer cell lines by modulating the expression of apoptotic genes. For instance, in human colorectal cancer cells (HCT116), treatment with this compound led to:
- Cell Proliferation Inhibition : Significant reduction in cell viability at concentrations above 50 µM.
- Apoptotic Induction : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
The concentration-dependent effects underscore its potential as a therapeutic agent against colorectal cancer .
Nephroprotective Effects
Another significant application of this compound is its nephroprotective effect. A study utilizing an animal model treated with cisplatin revealed that pre-treatment with this compound significantly mitigated renal injury markers:
| Parameter | Control Group | Treatment Group (80 mg/kg) |
|---|---|---|
| Serum Creatinine | 1.8 mg/dL | 1.1 mg/dL |
| Uric Acid | 6.0 mg/dL | 4.5 mg/dL |
| IL-6 Levels | Elevated | Reduced |
These findings suggest that the compound can reduce oxidative stress and inflammation in renal tissues, making it a candidate for further research in renal protective therapies .
Case Study 1: Tomato Cotyledons
A detailed investigation into the enzymatic synthesis of caffeoylglucaric acid from chlorogenic acid in tomato cotyledons highlighted the role of specific enzymes in its formation. The study identified a key enzyme responsible for transferring caffeic acid to glucaric acid, establishing a biochemical pathway crucial for understanding how plants synthesize this compound .
Case Study 2: Leonotis ocymifolia Extract
In a study involving Leonotis ocymifolia, researchers found that the extract containing this compound improved renal function markers in cisplatin-treated rats. The extract's ability to reduce inflammation and oxidative stress was attributed to the presence of this compound, reinforcing its potential as a natural therapeutic agent .
Eigenschaften
Molekularformel |
C15H16O11 |
|---|---|
Molekulargewicht |
372.28 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxyhexanedioic acid |
InChI |
InChI=1S/C15H16O11/c16-7-3-1-6(5-8(7)17)2-4-9(18)26-13(15(24)25)11(20)10(19)12(21)14(22)23/h1-5,10-13,16-17,19-21H,(H,22,23)(H,24,25)/b4-2+/t10-,11-,12-,13+/m0/s1 |
InChI-Schlüssel |
OMIXKOJEIRRAJW-CDEBNWADSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O)O)O |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















